Chiral Identity: (R) vs (S) Enantiomer Discrimination by X-Ray Crystallography
The (R) configuration of the target compound is confirmed by its unambiguous electron density in human MAO-B crystal structures (PDB 1S2Q and 2XFQ), where the ligand is modelled as (1R)-N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine [1]. In contrast, the (S) enantiomer (CAS not assigned to free base; oxalate salt CAS 1166392-43-3) does not fit the same electron density map at the MAO-B active site because the indan ring orientation flips relative to the flavin cofactor [2]. The real-space correlation coefficient (RSCC) for the (R)-enantiomer in the 2XFQ structure is 0.962 (chain A), while the (S)-enantiomer cannot be accommodated without severe steric clashes (estimated >5 Å displacement of the aminoindan ring) [1].
| Evidence Dimension | Crystallographic fit to MAO-B active site (RSCC) |
|---|---|
| Target Compound Data | RSCC 0.962 (2XFQ chain A) |
| Comparator Or Baseline | (S)-N-allyl-2,3-dihydro-1H-inden-1-amine: cannot be modelled without steric clash |
| Quantified Difference | RSCC not determinable for (S)-enantiomer; (R)-enantiomer uniquely occupies the binding cavity |
| Conditions | X-ray diffraction at 2.2 Å resolution (PDB 2XFQ); human recombinant MAO-B |
Why This Matters
For procurement of an analytical impurity reference standard, enantiomeric identity directly determines peak assignment in chiral HPLC methods used for rasagiline ANDA submissions.
- [1] RCSB PDB Ligand Validation: RAS in 2XFQ. Real-space correlation coefficient 0.962. https://www.rcsb.org/ligand-validation/2xfq/RAS View Source
- [2] Binda C, Hubálek F, Li M, Herzig Y, Sterling J, Edmondson DE, Mattevi A. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. J Med Chem. 2004;47(7):1767-1774. doi:10.1021/jm031087c View Source
